molecular formula C9H17N3 B13252942 [1-(1-methyl-1H-pyrazol-4-yl)ethyl](propan-2-yl)amine

[1-(1-methyl-1H-pyrazol-4-yl)ethyl](propan-2-yl)amine

Cat. No.: B13252942
M. Wt: 167.25 g/mol
InChI Key: NYXYJPHZCOLPRT-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)ethylamine is a chemical compound with the molecular formula C9H17N3 It is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine can be achieved through a multi-step process. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

These complexes are studied for their catalytic and biological activities .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development .

Industry

Industrially, 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine lies in its specific substitution pattern, which imparts unique reactivity and binding properties.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine

InChI

InChI=1S/C9H17N3/c1-7(2)11-8(3)9-5-10-12(4)6-9/h5-8,11H,1-4H3

InChI Key

NYXYJPHZCOLPRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CN(N=C1)C

Origin of Product

United States

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